(3,3-Difluoroazetidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoroazetidin-2-yl)methanol is a chemical compound with the molecular formula C4H7F2NO and a molecular weight of 123.1 g/mol It is characterized by the presence of a difluoroazetidine ring attached to a methanol group
Vorbereitungsmethoden
The synthesis of (3,3-Difluoroazetidin-2-yl)methanol typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 3,3-difluoroazetidine with formaldehyde under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, with temperature and pressure conditions optimized to achieve high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
(3,3-Difluoroazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted azetidines, alcohols, and acids.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoroazetidin-2-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,3-Difluoroazetidin-2-yl)methanol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
(3,3-Difluoroazetidin-2-yl)methanol can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C4H7F2NO |
---|---|
Molekulargewicht |
123.10 g/mol |
IUPAC-Name |
(3,3-difluoroazetidin-2-yl)methanol |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-3(4)1-8/h3,7-8H,1-2H2 |
InChI-Schlüssel |
PLFWXPRJKLIWTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N1)CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.